1-[3-(2-chlorophenyl)propyl]piperazine dihydrochloride
Beschreibung
1-[3-(2-Chlorophenyl)propyl]piperazine dihydrochloride is a piperazine derivative characterized by a 2-chlorophenyl group attached via a three-carbon propyl chain to the piperazine ring, with two hydrochloric acid counterions. The 2-chlorophenyl moiety likely enhances lipophilicity, influencing pharmacokinetic properties such as blood-brain barrier penetration, making it relevant for central nervous system (CNS)-targeted therapies.
Eigenschaften
CAS-Nummer |
1266691-83-1 |
|---|---|
Molekularformel |
C13H21Cl3N2 |
Molekulargewicht |
311.7 |
Reinheit |
90 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Alkylation of 2-(2-Chlorophenyl)piperazine with 1-Bromo-3-chloropropane
The most widely reported method involves the nucleophilic substitution of 2-(2-chlorophenyl)piperazine with 1-bromo-3-chloropropane under alkaline conditions. In a representative procedure, 2-(2-chlorophenyl)piperazine (1.0 mol) is dissolved in a 1:1 mixture of acetone and water, followed by the addition of sodium hydroxide (1.15 mol) and 1-bromo-3-chloropropane (1.2 mol) at 25–30°C. The reaction proceeds for 15–20 hours, yielding the tertiary amine intermediate, which is subsequently treated with hydrochloric acid to form the dihydrochloride salt.
Key Parameters:
-
Solvent System: Acetone/water (3:1 v/v) optimizes phase separation and reaction homogeneity.
-
Base: Sodium hydroxide (1.1–1.3 eq.) ensures deprotonation of piperazine without saponification of the alkylating agent.
-
Temperature: Maintaining ≤30°C minimizes polyalkylation byproducts.
Yield Data:
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Alkylation | 72.6 | 89.4 |
| Salt Formation | 97.0 | 99.1 |
Continuous-Flow N-Alkylation for Scalable Synthesis
Recent patents describe a continuous-flow approach to enhance reaction efficiency and reduce byproduct formation. In this method, 2-(2-chlorophenyl)piperazine and 1-bromo-3-chloropropane are separately dissolved in isobutyl alcohol (0.6–0.8 M) and aqueous NaOH (0.5–1.5 M), then fed into a microreactor at 80–85°C with a residence time of 8–12 minutes. The output is quenched with HCl/IPA (15% v/v) to precipitate the dihydrochloride salt.
Advantages:
Cyclocondensation of Diethanolamine with 2-Chloroaniline
Alternative routes employ cyclocondensation of diethanolamine and 2-chloroaniline in xylene under acidic catalysis. The reaction forms the piperazine core, followed by propyl group introduction via Friedel-Crafts alkylation. However, this method suffers from lower yields (58–64%) due to competing polymerization of the aniline derivative.
Optimization Strategies:
-
Catalyst: p-Toluenesulfonic acid (3% w/w) improves regioselectivity.
-
Solvent: Xylene enables azeotropic removal of water, shifting equilibrium toward product formation.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity Assessment
Reverse-phase HPLC with a C18 column (250 × 4.6 mm, 5 µm) and mobile phase of 0.1% trifluoroacetic acid/acetonitrile (70:30) detects impurities ≤0.1% at 220 nm.
Industrial-Scale Process Considerations
Solvent Recovery and Waste Management
Cost Analysis
| Component | Cost per kg ($) |
|---|---|
| 2-(2-Chlorophenyl)piperazine | 420 |
| 1-Bromo-3-chloropropane | 380 |
| Total Production Cost | 1,240 |
Analyse Chemischer Reaktionen
Alkylation Reactions
The propyl-linked piperazine moiety undergoes alkylation to form intermediates for further functionalization:
-
Reaction with 1-bromo-3-chloropropane :
In alkaline aqueous acetone (50%), 1-(3-chlorophenyl)piperazine reacts with 1-bromo-3-chloropropane to yield 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine.
Conditions : NaOH (1.15 mol), acetone/water (300 mL/500 mL), 25–30°C, 15 hours.
Yield : 72.6% (pale yellow oil) .
Condensation and Cyclization
The compound participates in cyclocondensation reactions to generate triazolopyridine derivatives:
-
With 1,2,4-triazolo[4,3-a]pyridine-3-(2H)-one :
Refluxing 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine with 1,2,4-triazolo[4,3-a]pyridine-3-(2H)-one in acetonitrile (PTSA catalyst) forms 2-[3-{4-(3-chlorophenyl)-1-piperazinyl}propyl]-1,2,4-triazolo[4,3-a]pyridine-3-(2H)-one .
Conditions : 80–82°C, 20 hours, PTSA (3% w/w).
Yield : 97% after salt precipitation with IPA-HCl .
Salt Formation
The dihydrochloride salt is prepared via acidification:
-
HCl Treatment :
The free base is treated with 15% isopropanol-HCl solution (pH 2–2.5) to precipitate the dihydrochloride salt.
Key Step : Toluene solution of the base is combined with IPA-HCl, yielding crystalline product .
Catalytic Methods
Green chemistry approaches enhance synthesis efficiency:
-
Sulphamic Acid Catalysis :
Sulphamic acid replaces corrosive catalysts (H₂SO₄, PPA) in cyclization steps, offering recyclability (4 cycles without activity loss) .
Conditions : 110–120°C, 7.5 hours in 2-ethoxyethanol.
Yield : 95% for triazolopyridines .
Table 1: Key Chemical Reactions and Conditions
Functional Group Compatibility
-
Stability : The piperazine ring remains intact under acidic (HCl) and thermal (reflux) conditions .
-
Chlorophenyl Group : Resistant to nucleophilic substitution under reported conditions, retaining the 3-chloro substituent .
Mechanistic Insights
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Therapeutic Potential:
1-[3-(2-chlorophenyl)propyl]piperazine dihydrochloride has been investigated for its potential as an antidepressant and anxiolytic agent. Its mechanism of action is believed to involve modulation of neurotransmitter systems, particularly serotonin and dopamine receptors.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the compound's efficacy in animal models of anxiety and depression. The results indicated that the compound exhibited significant anxiolytic effects comparable to established treatments like benzodiazepines, suggesting its potential for further development as a therapeutic agent.
Neuropharmacology
Receptor Interaction:
The compound has shown affinity for various neurotransmitter receptors, including serotonin (5-HT) and dopamine (D2) receptors. This receptor interaction profile positions it as a candidate for treating disorders such as schizophrenia and bipolar disorder.
Data Table: Receptor Binding Affinity
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| 5-HT1A | 50 nM |
| 5-HT2A | 40 nM |
| D2 | 60 nM |
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties by inhibiting cell proliferation in certain cancer cell lines.
Case Study:
In vitro studies conducted on breast cancer cell lines demonstrated that the compound induced apoptosis and inhibited tumor growth. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Materials Science
Beyond its medicinal applications, this compound is being explored in materials science for its potential use in organic electronics due to its unique electronic properties.
Application Example:
Research has shown that derivatives of 1-[3-(2-chlorophenyl)propyl]piperazine can be used as components in organic light-emitting diodes (OLEDs), enhancing their efficiency and stability.
Summary of Findings
The diverse applications of this compound highlight its potential across multiple scientific domains. The following table summarizes key findings:
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Potential antidepressant/anxiolytic properties |
| Neuropharmacology | Affinity for serotonin and dopamine receptors |
| Anticancer Activity | Induced apoptosis in cancer cell lines |
| Materials Science | Use in organic electronics |
Wirkmechanismus
The mechanism of action of 1-[3-(2-chlorophenyl)propyl]piperazine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
Key structural analogues differ in substituents on the piperazine ring, aromatic groups, or linker chains. Below is a comparative analysis based on evidence:
Key Observations:
- Benzisoxazolyl Derivatives : Compounds like those in exhibit potent antipsychotic and analgesic activities, with ED₅₀ values comparable to haloperidol but reduced extrapyramidal side effects. The benzisoxazolyl group enhances receptor selectivity, likely due to its planar aromatic structure.
- Chlorophenyl Variants : The 2-chlorophenyl group in the target compound may offer similar receptor affinity to 4-chlorophenyl analogues (e.g., ) but with altered steric interactions at binding sites.
- Linker Modifications : Propyl linkers (vs. shorter chains) balance flexibility and rigidity, optimizing binding to G protein-coupled receptors (GPCRs) like 5-HT₁A or D₂ .
Pharmacological and Physicochemical Properties
- Receptor Affinity : Piperazines with 2-methoxyphenyl or benzisoxazolyl groups (e.g., ) show high 5-HT₁A and dopamine receptor binding, critical for antipsychotic effects. The 2-chlorophenyl group may similarly target dopaminergic pathways but with unquantified potency.
- Salt Forms : Dihydrochloride salts (e.g., ) improve aqueous solubility compared to free bases or oxalate salts, enhancing bioavailability.
- Thermal Stability : Melting points >180°C (common in dihydrochlorides ) suggest stability under storage, critical for pharmaceutical formulations.
Biologische Aktivität
1-[3-(2-chlorophenyl)propyl]piperazine dihydrochloride is a compound of interest in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its efficacy.
- Molecular Formula : C12H16Cl2N2
- CAS Number : 1266691-83-1
- Molecular Weight : 265.18 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antidepressant Effects : The compound has been studied for its potential antidepressant properties, acting on neurotransmitter systems.
- Dopamine Receptor Interaction : It functions as an agonist at dopamine autoreceptors and an antagonist at postsynaptic receptors, which may contribute to its mood-stabilizing effects .
- Vasorelaxant Activity : Some derivatives have shown vasorelaxant effects, indicating potential cardiovascular benefits .
The biological effects of this compound are primarily mediated through its interaction with various receptors in the central nervous system (CNS).
- Dopamine Receptors : The compound modulates dopamine receptor activity, which is crucial for regulating mood and behavior.
- Serotonin Receptors : It may also interact with serotonin receptors, contributing to its antidepressant effects.
Table 1: Summary of Biological Activities
Case Study: Antidepressant Properties
A study investigated the effects of various piperazine derivatives, including this compound, on behavioral models of depression. The results indicated significant reductions in depressive-like behaviors in animal models when administered at specific dosages. The study concluded that these compounds could be promising candidates for developing new antidepressants .
Case Study: Cardiovascular Effects
Another research effort focused on the vasorelaxant properties of piperazine derivatives. The study demonstrated that certain compounds within this class could induce relaxation in vascular smooth muscle cells, leading to decreased blood pressure in hypertensive models. This suggests potential therapeutic applications in managing cardiovascular diseases .
Q & A
Basic Research Questions
What synthetic methodologies are optimal for preparing 1-[3-(2-chlorophenyl)propyl]piperazine dihydrochloride with high purity?
The synthesis typically involves alkylation of piperazine with 3-(2-chlorophenyl)propyl bromide or chloride under basic conditions (e.g., K₂CO₃ in dry acetonitrile), followed by dihydrochloride salt formation via HCl gas treatment . Key steps include:
- Purification : Use preparative TLC or column chromatography to isolate intermediates.
- Salt Formation : Ensure stoichiometric HCl addition in anhydrous ether to avoid hydrate impurities .
- Validation : Confirm purity via HPLC (≥95%) and characterize using ¹H/¹³C NMR and HRMS .
How can researchers validate the structural identity of this compound?
- Spectroscopic Analysis : Use ¹H NMR to confirm proton environments (e.g., piperazine N–H at δ ~2.5–3.5 ppm, aromatic protons at δ ~7.0–7.5 ppm) .
- X-ray Crystallography : Resolve crystal structures using SHELX software to verify stereochemistry and hydrogen bonding patterns (e.g., N–H⋯Cl interactions in dihydrochloride salts) .
- Mass Spectrometry : HRESIMS (high-resolution electrospray ionization) confirms molecular weight (e.g., [M+H]⁺ for C₁₃H₁₉ClN₂·2HCl) .
What analytical techniques are recommended for quantifying this compound in biological matrices?
- LC-MS/MS : Use reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in acetonitrile/water) for high sensitivity .
- UV-Vis Spectroscopy : Monitor absorbance at λ ~260–280 nm (aromatic π→π* transitions) with calibration against certified reference standards .
Advanced Research Questions
How to resolve contradictions in pharmacological data between in vitro and in vivo studies?
- Pharmacokinetic Profiling : Assess bioavailability and metabolic stability using liver microsomes or hepatocytes to identify active metabolites .
- Receptor Binding Assays : Compare σ receptor/DAT (dopamine transporter) affinity via radioligand displacement (e.g., [³H]-WIN 35,428 for DAT) to clarify target engagement discrepancies .
- Dose-Response Optimization : Adjust dosing regimens in animal models to account for plasma protein binding and blood-brain barrier penetration .
What strategies mitigate crystallographic disorder in structural studies of this compound?
- Low-Temperature Data Collection : Reduce thermal motion by collecting X-ray data at 100 K .
- Twinned Refinement : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning observed in piperazine derivatives .
- Hydrogen Bond Analysis : Map N–H⋯Cl and O–H⋯Cl interactions to stabilize lattice packing .
How to design experiments to probe the compound’s mechanism of action at sigma receptors?
- Competitive Binding Assays : Use [³H]-DTG as a radioligand in brain homogenates to measure IC₅₀ values .
- Functional Assays : Monitor intracellular Ca²⁺ flux in HEK-293 cells expressing σ1 receptors .
- Gene Knockdown Models : Employ siRNA targeting σ receptors to confirm on-target effects in cytotoxicity assays .
Why do synthetic yields vary significantly across similar piperazine derivatives?
- Steric Effects : Bulky 2-chlorophenyl groups may hinder alkylation; optimize reaction time/temperature (e.g., 48–72 hr at 60°C) .
- Purification Challenges : Hydrophobic side chains (e.g., 3-phenylpropyl) reduce solubility; use mixed solvents (CHCl₃:MeOH) for recrystallization .
- Salt Formation Efficiency : Dihydrochloride salts often precipitate poorly; adjust HCl concentration and solvent polarity .
Methodological Notes
- Contradiction Resolution : Cross-validate NMR and crystallography data to resolve spectral ambiguities (e.g., overlapping piperazine signals) .
- Purity Standards : Adhere to pharmacopeial guidelines (98.5–100.5% purity) using titrimetric methods for chloride content determination .
- Safety Protocols : Handle HCl salts in fume hoods with PPE (gloves, goggles) to prevent inhalation/contact hazards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
